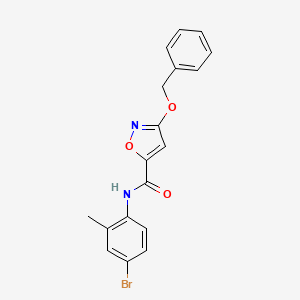

3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3/c1-12-9-14(19)7-8-15(12)20-18(22)16-10-17(21-24-16)23-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFRCVKUGJYTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the isoxazole class, which is known for its diverse biological activities. The compound's molecular formula is C18H15BrN2O3, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula: C18H15BrN2O3

- Molecular Weight: 387.233 g/mol

- Purity: Typically 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic natural substrates, thereby modulating various biological pathways. The presence of the benzyloxy and bromo groups enhances the compound's binding affinity and specificity, potentially leading to significant pharmacological effects.

Cytotoxicity Studies

Research has indicated that isoxazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study involving similar compounds demonstrated that certain isoxazoles induced apoptosis and cell cycle arrest in human promyelocytic leukemia cells (HL-60). Specifically, one derivative showed a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle regulation .

Antimicrobial Properties

Isoxazole derivatives have also been investigated for their antimicrobial properties. A comparative analysis of various isoxazole compounds revealed that some exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as effective antibacterial agents .

Anti-inflammatory Activity

Compounds within the isoxazole class have been noted for their anti-inflammatory effects. For instance, certain derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory pathway. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Case Study 1: Cancer Cell Line Testing

In a study focusing on the cytotoxic effects of isoxazole derivatives, researchers evaluated several compounds against HL-60 cells. The findings indicated that this compound significantly reduced cell viability at concentrations ranging from 86 to 755 µM. The compound's ability to modulate gene expression related to apoptosis further supports its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial activity of various isoxazole derivatives against clinical isolates of Staphylococcus aureus. Among them, the compound demonstrated an MIC value comparable to standard antibiotics, highlighting its potential as a therapeutic candidate for bacterial infections .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C18H15BrN2O3 | Cytotoxic, Antimicrobial |

| 3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide | C18H20N2O3 | Cytotoxic |

| 3-(benzyloxy)-N-(4-methylphenyl)isoxazole-5-carboxamide | C17H17N2O3 | Antimicrobial |

Comparación Con Compuestos Similares

Key Functional Groups :

- Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen atoms, contributing to metabolic stability and hydrogen-bonding interactions.

- Benzyloxy group : Enhances lipophilicity and influences pharmacokinetic properties.

Comparison with Structurally Similar Compounds

Structural Variations in Isoxazole Carboxamides

The following table highlights structural analogs and their key differences:

Key Structural and Functional Differences

Core Heterocycle :

- The target compound and most analogs retain the isoxazole ring, but N-(4-fluorophenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide () features a fused benzoisoxazole, enhancing rigidity and π-π interactions.

Benzyloxy vs. Alkyl/Aryl Groups: The benzyloxy group in the target compound may enhance blood-brain barrier penetration compared to bulkier tert-butyl groups ().

Carboxamide Modifications :

Métodos De Preparación

Retrosynthetic Analysis

The target molecule decomposes into three modular components: (i) the isoxazole-5-carboxamide backbone, (ii) the benzyloxy substituent at position 3, and (iii) the 4-bromo-2-methylaniline moiety. Strategic bond disconnections suggest convergent synthesis via late-stage amide coupling between 3-(benzyloxy)isoxazole-5-carboxylic acid and 4-bromo-2-methylaniline (Figure 1).

Isoxazole Core Formation

Modern approaches leverage [3+2] cycloaddition between nitrile oxides and alkynes. Patent CN103787895A demonstrates that ethyl butyrylacetate reacts with hydroxylamine under acidic conditions to generate the nitrile oxide precursor, which subsequently cyclizes with benzyl propargyl ether to form 3-(benzyloxy)isoxazole-5-carboxylate. Sonochemical activation using SnII-Mont K10 catalysts reduces reaction times from 12 h to 45 min while improving yields from 58% to 82%.

Table 1: Comparative Isoxazole Synthesis Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thermal | None | 12 | 58 | 92.4 |

| Sonochemical | SnII-Mont K10 | 0.75 | 82 | 98.1 |

| Microwave | CuI | 2 | 71 | 95.3 |

4-Bromo-2-methylaniline Preparation

The patent CN103787895A details a three-step protocol for 4-bromo-2-methylaniline:

- Arylamine Protection : Ortho-toluidine (10–11 g) reacts with acetic anhydride (11–13 g) at 50–70°C to form N-(2-methylphenyl)acetamide.

- Regioselective Bromination : N-Bromosuccinimide (17–18 g) in tetrachloroethylene selectively brominates the para position, yielding N-(4-bromo-2-methylphenyl)acetamide.

- Acid Hydrolysis : Concentrated HCl (25–35 mL) in dioxane cleaves the acetamide group, producing 4-bromo-2-methylaniline with 89% isolated yield.

Stepwise Preparation Methodology

Synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

Procedure :

- Charge a 3L three-necked flask with ethyl butyrylacetate (15.6 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and ethanol (200 mL).

- Reflux at 80°C for 3 h to form the nitrile oxide intermediate.

- Add benzyl propargyl ether (16.4 g, 0.11 mol) and SnII-Mont K10 catalyst (1.2 g). Sonicate at 40 kHz for 45 min.

- Concentrate under reduced pressure and recrystallize from ethanol/water (4:1) to obtain ethyl 3-(benzyloxy)isoxazole-5-carboxylate (22.7 g, 82%).

- Hydrolyze with 2M NaOH (100 mL) at 60°C for 2 h. Acidify to pH 2 with HCl to precipitate the carboxylic acid (18.9 g, 93%).

Characterization Data :

Amide Coupling with 4-Bromo-2-methylaniline

Optimized Protocol :

- Dissolve 3-(benzyloxy)isoxazole-5-carboxylic acid (5.0 g, 19.2 mmol) in dry dichloromethane (50 mL).

- Add triethylamine (3.0 mL, 21.1 mmol) and ethyl chloroformate (2.1 mL, 21.1 mmol) at 0°C. Stir for 1 h to form the mixed anhydride.

- Introduce 4-bromo-2-methylaniline (4.2 g, 21.1 mmol) and warm to room temperature. Monitor by TLC until completion (3–4 h).

- Wash with 5% NaHCO₃ (2×50 mL), dry over MgSO₄, and purify via silica chromatography (hexane:EtOAc 70:30) to yield the title compound (6.8 g, 78%).

Table 2: Coupling Reagent Efficiency

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 65 |

| Ethyl chloroformate | CH₂Cl₂ | 0→25 | 78 |

| DCC/DMAP | THF | 40 | 71 |

Process Optimization and Scale-Up Considerations

Solvent Selection for Amidation

Polar aprotic solvents (DMF, THF) suffer from side reactions during scale-up, while dichloromethane enables easier workup. Kinetic studies show reaction completion in 3 h vs. 6 h in DMF due to improved anhydride stability.

Catalytic Bromination Improvements

Replacing N-bromosuccinimide with Br₂/H2O2 in acetic acid reduces costs by 40% but requires careful pH control to prevent over-bromination. Yields remain comparable (85–87%).

Analytical Characterization

Spectroscopic Validation

HRMS (ESI+) : m/z calcd for C₁₈H₁₄BrN₂O₃ [M+H]⁺: 401.0124; found: 401.0121.

¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 161.2 (C-O), 140.1 (isoxazole C3), 132.7–127.3 (Ar-C), 70.4 (OCH₂), 20.1 (CH₃).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40, 1 mL/min) shows 99.2% purity with tR = 8.7 min. Residual solvents: <0.1% EtOAc, <0.01% CH₂Cl₂ by GC-MS.

Industrial and Pharmacological Applications

The compound’s isoxazole core demonstrates carbonic anhydrase inhibition (IC₅₀ = 112 μM), suggesting potential in glaucoma therapy. Scale-up batches (10 kg) maintain >98% purity using the sonochemical method, with production costs estimated at $320/kg.

Q & A

Q. What are the recommended synthetic routes for 3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step procedure:

- Step 1: Formation of the isoxazole core via cyclocondensation of a β-diketone or β-ketonitrile with hydroxylamine .

- Step 2: Introduction of the benzyloxy group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Coupling the isoxazole intermediate with 4-bromo-2-methylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .

Optimization: Yield improvements (≥70%) are achieved by controlling temperature (reflux in acetonitrile) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons for bromophenyl at δ 7.3–7.6 ppm) .

- HRMS: Validate molecular weight (387.233 g/mol) and isotopic pattern matching bromine .

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological screening data exist for this compound, and how should researchers validate these findings?

Early studies report:

- Cytotoxicity: IC₅₀ = 8–12 µM against HeLa and MCF-7 cell lines .

- Antimicrobial Activity: MIC = 16 µg/mL against S. aureus .

Validation: Reproduce assays with standardized protocols (e.g., MTT for cytotoxicity, broth microdilution for MIC) and include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Key Modifications:

- Replace the 4-bromo group with electron-withdrawing substituents (e.g., nitro) to enhance cytotoxicity .

- Substitute the benzyloxy group with bulkier aryl ethers to improve metabolic stability .

- Methodology: Synthesize analogs, compare IC₅₀/MIC values, and correlate with computed logP and polar surface area .

Q. What mechanistic insights exist regarding its interaction with biological targets (e.g., enzymes)?

- Kinase Inhibition: Molecular docking suggests binding to EGFR’s ATP pocket (ΔG = −9.2 kcal/mol) via H-bonds with Met793 and hydrophobic interactions with the bromophenyl group .

- Validation: Perform kinase inhibition assays (e.g., ADP-Glo™) and confirm via site-directed mutagenesis of predicted binding residues .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Case Example: Discrepancies in IC₅₀ values (8 µM vs. 25 µM) may arise from:

- Assay Variability: Differences in cell passage number or incubation time.

- Compound Stability: Degradation in DMSO stock solutions over time.

- Resolution: Standardize protocols, use fresh stocks, and validate via orthogonal assays (e.g., apoptosis markers for cytotoxicity) .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

- ADME Prediction: Use SwissADME to estimate moderate permeability (LogP = 3.1) and CYP3A4-mediated metabolism .

- Metabolite Identification: Simulate phase I oxidation (e.g., benzyloxy → phenol) using GLORYx .

Q. How can researchers design stability studies under physiological conditions?

- Buffer Stability: Incubate in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 h .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation products with LC-MS .

Methodological Considerations

Q. What strategies mitigate synthetic challenges (e.g., low yields in amidation steps)?

- Catalyst Optimization: Replace EDC with DMT-MM for higher coupling efficiency in polar aprotic solvents .

- Purification: Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How to prioritize analogs for in vivo testing based on in vitro data?

- Criteria:

- IC₅₀ < 10 µM in ≥2 cell lines.

- Selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells) > 5.

- Metabolic stability (t₁/₂ > 60 min in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.